N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a furan ring, a piperidine ring, a pyrroloquinoline structure, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and piperidine rings, along with the pyrroloquinoline structure, would contribute to the rigidity of the molecule, while the sulfonamide group could participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .Scientific Research Applications
Sulfonamide Hybrids in Pharmacology
Sulfonamides, including compounds like N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, play a crucial role in medicinal chemistry due to their wide range of pharmacological activities. They form a core structure for many pharmacological agents that exhibit antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility of the sulfonamide group allows for the creation of hybrid compounds by attaching various moieties, leading to significant advancements in drug design and development. These hybrids incorporate organic compounds such as coumarin, indole, quinoline, isoquinoline, chalcone, pyrazole/pyrazoline, and others, contributing to a considerable variety of biologically active agents (Ghomashi et al., 2022).
Antibacterial Activity of Quinoline Derivatives
Quinoline derivatives, closely related to the compound , have been synthesized and tested for their antibacterial activity. These compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The structural modifications and the presence of different substituents significantly influence their antibacterial potency. Such studies underline the importance of quinoline and sulfonamide derivatives in the development of new antibacterial agents, contributing to the fight against resistant bacterial strains (Taguchi et al., 1992).
Heterocyclic Chemistry and Drug Synthesis
The compound fits into the broader category of heterocyclic chemistry, which is fundamental to pharmaceutical research. Heterocyclic compounds, including those containing quinoline and sulfonamide groups, are essential for creating a vast array of pharmaceutical agents. Their complex structures and diverse reactivity enable the synthesis of compounds with targeted biological activities, making them indispensable in drug discovery and development processes. This area of chemistry supports the ongoing search for new therapeutic agents, including those for treating bacterial infections and various chronic conditions (Smith & Tatchell, 2020).
Future Directions
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c26-20-2-1-16-11-19(12-17-5-9-25(20)21(16)17)31(28,29)23-13-15-3-7-24(8-4-15)22(27)18-6-10-30-14-18/h6,10-12,14-15,23H,1-5,7-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBLYPLFNOZSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C(=O)C5=COC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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